molecular formula C10H9NO2 B3215138 3-Hydroxy-5-methylquinolin-2(1H)-one CAS No. 1159706-33-8

3-Hydroxy-5-methylquinolin-2(1H)-one

Cat. No. B3215138
CAS RN: 1159706-33-8
M. Wt: 175.18 g/mol
InChI Key: NRNHMRFPCJTZAW-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylquinolin-2(1H)-one, also known as 3-Hydroxy-5-methyl-2(1H)-quinolone (HMQ), is a heterocyclic organic compound that has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biochemistry. HMQ is a derivative of quinoline and is synthesized through a multi-step process that involves the condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by cyclization and hydroxylation.

Scientific Research Applications

Antioxidant Applications

  • Synthesis and Evaluation in Lubricating Grease : A derivative of 3-Hydroxy-5-methylquinolin-2(1H)-one was synthesized and evaluated as an antioxidant in lubricating greases. The study demonstrated its effectiveness in reducing total acid number and oxygen pressure drop in greases, showcasing its potential in industrial applications (Hussein, Ismail, & El-Adly, 2016).

  • Efficient Synthesis Route and Antioxidant Screening : Another research outlined an efficient synthesis route for derivatives of 3-Hydroxyquinolin-2(1H)-one and screened their antioxidant activity. This highlights the compound’s relevance in the development of antioxidants (Hassan & Hassanin, 2017).

Corrosion Inhibition

  • Corrosion Protection of Carbon Steel : A study synthesized derivatives of 3-Hydroxy-5-methylquinolin-2(1H)-one and evaluated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The research provides insights into its potential industrial applications in corrosion protection (Faydy et al., 2019).

  • Inhibitive Impact on Carbon Steel Corrosion : Another study synthesized similar derivatives and assessed their inhibitive action against carbon steel corrosion, further emphasizing the compound's utility in corrosion protection (El Faydy et al., 2019).

Pharmaceutical Applications

  • Synthesis and Anticancer Activity : Research focused on synthesizing oxazolo and oxazinoquinolinone derivatives from a 3-Hydroxy-5-methylquinolin-2(1H)-one base structure and evaluated their anticancer activity, indicating its potential in medicinal chemistry (Talaat et al., 2022).

  • Antibacterial and Antifungal Activities : A study synthesized 7-hydroxy-4-methylquinolin-2(1H)-one, a related compound, and screened it for antibacterial and antifungal activities. This underscores the potential of 3-Hydroxy-5-methylquinolin-2(1H)-one derivatives in developing new antibacterial and antifungal agents (Deshmukh, Dhongade-Desai, & Chavan, 2005).

Dye and Pigment Synthesis

  • Synthesis of Azoquinoline Dyes : Research on the synthesis of derivatives of 5-azo-8-hydroxy-2-methylquinoline dyes from a similar base structure highlights its application in the field of dye and pigment production (Szala et al., 2017).

properties

IUPAC Name

3-hydroxy-5-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(12)10(13)11-8/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNHMRFPCJTZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290607
Record name 3-Hydroxy-5-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methylquinolin-2(1H)-one

CAS RN

1159706-33-8
Record name 3-Hydroxy-5-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159706-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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